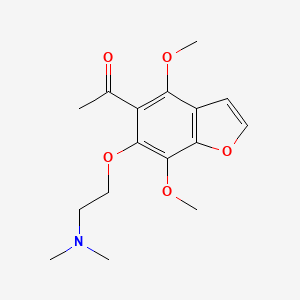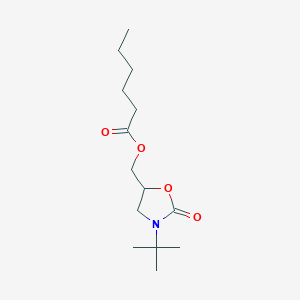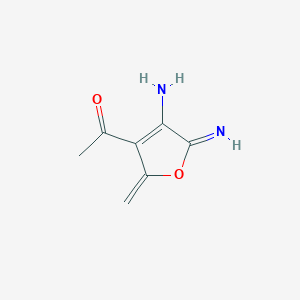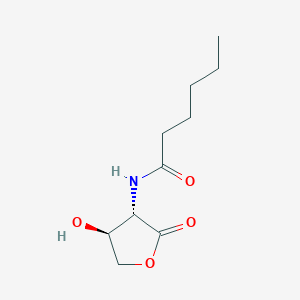
N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring with a hydroxy group and a hexanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Attachment of the Hexanamide Side Chain: The final step involves the coupling of the tetrahydrofuran derivative with a hexanoyl chloride in the presence of a base such as triethylamine (TEA) to form the hexanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, OsO₄
Reducing Agents: NaBH₄, lithium aluminum hydride (LiAlH₄)
Bases: TEA, sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted amides
Scientific Research Applications
N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)butanamide
- N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)pentanamide
Uniqueness
N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is unique due to its specific hexanamide side chain, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[(3S,4S)-4-hydroxy-2-oxooxolan-3-yl]hexanamide |
InChI |
InChI=1S/C10H17NO4/c1-2-3-4-5-8(13)11-9-7(12)6-15-10(9)14/h7,9,12H,2-6H2,1H3,(H,11,13)/t7-,9+/m1/s1 |
InChI Key |
WNZCHESRLCGWPG-APPZFPTMSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1[C@@H](COC1=O)O |
Canonical SMILES |
CCCCCC(=O)NC1C(COC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


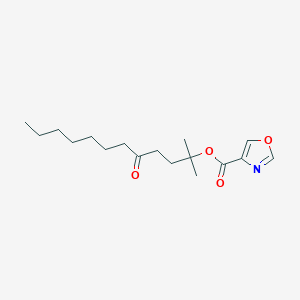

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)

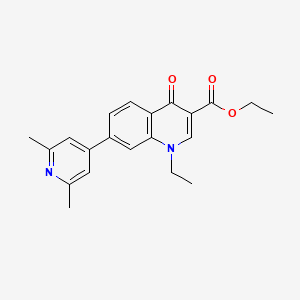
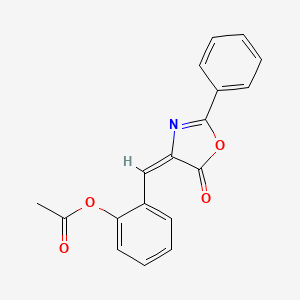

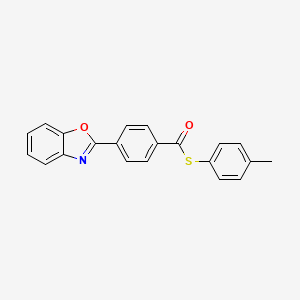

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

